M6 activation antigen
Description
The M6 activation antigen, a key virulence factor of Streptococcus pyogenes (Group A Streptococcus, GAS), is a surface-exposed protein that mediates bacterial adherence, immune evasion, and host tissue invasion. Expressed recombinantly in Escherichia coli , the M6 protein exhibits a molecular weight of ~55–59 kDa and localizes predominantly in the periplasmic fraction, with minor cytoplasmic presence . Its amino acid sequence lacks extensive repeats, distinguishing it from other streptococcal M proteins that often feature coiled-coil structural motifs .
Immunologically, M6 demonstrates anti-phagocytic activity by binding host fibrinogen and blocking complement deposition, a mechanism critical for evading neutrophil clearance . It also exhibits cross-reactivity with human myocardial antigens, implicating its role in post-streptococcal autoimmune sequelae like rheumatic heart disease . Monoclonal antibodies targeting M6, such as those generated via hybridoma technology (e.g., Ki-M6), have been instrumental in studying its epitope specificity and functional domains .
Properties
CAS No. |
144713-94-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Synonyms |
M6 activation antigen |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- M1 : Smaller than M6, with coiled-coil repeats enabling immune evasion via IgG-Fc binding. Linked to invasive infections .
- M5 : Shares anti-phagocytic function but utilizes C4b-binding protein to inhibit complement. Associated with pharyngitis .
- M24 : Lacks cross-reactivity but binds factor H to suppress alternative complement pathways, contributing to glomerulonephritis .
Immunological Cross-Reactivity and Pathogenicity
M6’s cross-reactivity with myocardial antigens arises from molecular mimicry, where epitopes shared between M6 and human cardiac proteins trigger autoantibody production . This contrasts with M1’s cross-reactivity with collagen, which exacerbates joint inflammation in acute rheumatic fever .
In contrast, the Ki-M6 monoclonal antibody (unrelated to streptococcal M6) recognizes a 60 kDa lysosomal antigen in monocytes/macrophages, highlighting the importance of distinguishing similarly named biomarkers .
Comparative Analysis with Non-Streptococcal Antigens
Protein A (Staphylococcus aureus) :
- Binds IgG via Fc regions, unlike M6’s fibrinogen-binding mechanism .
Flagellin (Salmonella spp.) :
- Activates TLR5, whereas M6 evades TLR recognition via fibrinogen masking .
Notes on Nomenclature and Distinctive Features
- M6 vs. m6A: The term "m6A" refers to RNA methylation (N6-methyladenosine), unrelated to the streptococcal M6 protein .
- Ki-M6: A monoclonal antibody targeting monocyte lysosomal antigens, distinct from streptococcal M6 .
Q & A
Q. What statistical methods are appropriate for resolving contradictory findings regarding this compound's expression levels across different cancer subtypes?
- Methodological Answer: Apply multivariate regression to control for confounders (e.g., tumor stage, microenvironment). Use meta-analysis frameworks to harmonize data from heterogeneous studies, weighting by sample size and methodology rigor. Pair this with in situ validation (multiplex immunofluorescence) to resolve discrepancies between bulk and single-cell analyses .
Q. How should researchers design longitudinal studies to assess this compound's persistence in vaccine-induced immune responses?
- Methodological Answer: Implement repeated-measures ANOVA with time-point-specific sampling (e.g., pre-vaccination, 2-week, 6-month intervals). Use ELISpot or tetramer staining to track antigen-specific T-cell memory. Ensure power calculations account for expected dropout rates, and stratify cohorts by baseline immune status .
Q. What considerations should guide the optimization of antigen dose in preclinical vaccine studies involving this compound?
- Methodological Answer: Conduct dose-ranging studies in animal models (e.g., mice, non-human primates) using escalating doses (e.g., 1–50 µg). Measure humoral (IgG titers) and cellular (IFN-γ ELISpot) responses. Use nonlinear regression to identify the EC50 (half-maximal effective concentration) and compare adjuvant formulations (e.g., alum vs. TLR agonists) .
Q. What strategies can mitigate batch-to-batch variability in recombinant M6 antigen production for comparative immunogenicity studies?
- Methodological Answer: Standardize purification protocols (e.g., affinity chromatography with tagged proteins) and implement QC checks (SDS-PAGE, endotoxin levels). Use reference standards calibrated via mass spectrometry for quantitative comparisons. Document lot-specific data in reagent disclosure forms .
Data Interpretation & Conflict Resolution
Q. How can researchers address conflicting reports on this compound's role in autoimmune vs. protective immunity?
- Methodological Answer: Perform comparative transcriptomic analysis (RNA-seq) of M6-expressing cells in autoimmune vs. infection models. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify context-dependent signaling networks. Validate hypotheses with adoptive transfer experiments in conditional knockout models .
Q. What frameworks are recommended for integrating multi-omics data (proteomic, transcriptomic) to map this compound's interactome?
- Methodological Answer: Combine co-immunoprecipitation (Co-IP) with mass spectrometry for protein interaction networks. Cross-reference with scRNA-seq datasets to identify co-expressed genes. Use machine learning (e.g., random forest) to prioritize high-confidence interactions for functional validation .
Ethical & Reporting Standards
Q. How should researchers disclose M6 antigen-related reagents and data to ensure reproducibility?
- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw flow cytometry data in public repositories (e.g., FlowRepository) and share antibody clones, dilutions, and validation data via platforms like Zenodo. Cite antigen accession numbers (e.g., NCBI Gene ID) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
